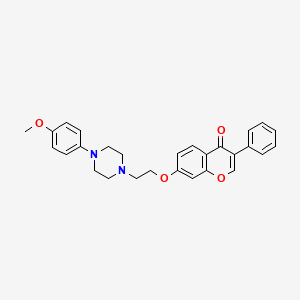

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4/c1-32-23-9-7-22(8-10-23)30-15-13-29(14-16-30)17-18-33-24-11-12-25-27(19-24)34-20-26(28(25)31)21-5-3-2-4-6-21/h2-12,19-20H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKZXGQBABAFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone structure is then formed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, particularly for modifying the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The pathways involved in these effects are complex and may include downstream signaling cascades that influence cellular function .

Comparison with Similar Compounds

Similar Compounds

Trazodone: Another arylpiperazine-based compound with similar receptor affinity.

Naftopidil: Shares structural similarities and targets alpha1-adrenergic receptors.

Urapidil: Also an alpha1-adrenergic receptor antagonist with comparable pharmacological properties.

Uniqueness

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and chromenone structure contribute to its high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Biological Activity

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a chromone backbone substituted with a piperazine moiety and a methoxyphenyl group. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, while the chromone structure may contribute to anti-inflammatory and antioxidant properties.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. For example, derivatives similar to this compound have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Anti-inflammatory Effects

Studies have demonstrated that compounds with a similar structure can inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages, which is crucial for mediating inflammatory responses. The inhibition of lipopolysaccharide (LPS)-induced NO production suggests potential anti-inflammatory applications .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological effects. Piperazine derivatives are often studied for their anxiolytic and antidepressant activities. For instance, related compounds have shown promise in modulating serotonin receptor pathways, which could be beneficial in treating mood disorders .

Study 1: Inhibition of LPS-Induced Inflammation

A study assessed the anti-inflammatory effects of chromone derivatives on RAW 264.7 cells. It was found that 7-methoxy-2-(2-phenylethyl)chromone, a structural analogue, significantly inhibited LPS-induced NF-kB activation without cytotoxicity at tested concentrations. This suggests that similar derivatives could be effective in reducing inflammation .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of various chromone derivatives against cancer cell lines such as MCF-7 (breast cancer). Compounds structurally related to this compound exhibited varying degrees of cytotoxicity, indicating potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical parameters for optimizing the synthesis of 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one?

Key factors include precise reaction conditions (e.g., temperature control at 70–80°C, solvent selection such as ethanol or dichloromethane), catalyst optimization (e.g., DMAP for acylation), and purification methods like column chromatography (e.g., petroleum ether/ethyl acetate gradients) . Low yields often result from incomplete piperazine coupling; iterative adjustments to stoichiometry or reaction duration (e.g., 20–25 hours for cyclization) are recommended .

Q. How is the compound structurally characterized to confirm purity and identity?

Techniques include:

- NMR spectroscopy (¹H/¹³C) to verify aromatic protons, ethoxy linker integration, and piperazine ring conformation .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 436.46 for C₂₄H₂₄N₂O₆) .

- IR spectroscopy to identify carbonyl stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- HPLC with UV detection (λ = 254–280 nm) for purity assessment (>95%) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates .

- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors (Ki values via competitive binding) .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria or fungi .

Advanced Research Questions

Q. How can chemical modifications enhance the compound’s bioactivity or selectivity?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃ at position 2) to improve receptor affinity .

- Piperazine substitution : Replace 4-methoxyphenyl with fluorophenyl or acetylated derivatives to modulate lipophilicity and CNS penetration .

- Linker optimization : Replace ethoxy with PEG-like spacers to enhance solubility and pharmacokinetics .

Q. What experimental approaches resolve contradictions in reported mechanisms of action?

- Molecular docking : Compare binding poses in homology models of target receptors (e.g., D₃ vs. 5-HT₁A) .

- Knockout models : Use CRISPR-edited cell lines to validate receptor-specific effects .

- Pathway analysis : Transcriptomics (RNA-seq) to identify downstream genes regulated by the compound .

Q. How can researchers address discrepancies in biological activity across studies?

- Replicate synthesis protocols : Ensure identical reaction conditions (e.g., catalyst purity, solvent drying) .

- Control for stereochemistry : Use chiral HPLC to rule out enantiomeric impurities .

- Standardize assays : Validate cell lines (e.g., ATCC certification) and normalize data to reference inhibitors .

Q. What analytical challenges arise in quantifying degradation products or metabolites?

- LC-MS/MS : Detect hydroxylated metabolites (e.g., chromenone ring oxidation) with MRM transitions .

- Forced degradation studies : Expose to acidic/alkaline conditions (pH 1–12) or UV light to identify labile groups (e.g., methoxy cleavage) .

- Hyphenated techniques : Couple NMR with LC for structural elucidation of unknown impurities .

Q. How does the compound compare to structurally similar derivatives in polypharmacology?

- Bioassay panels : Test against 50+ targets (e.g., CEREP’s SafetyScreen44) to identify off-target effects .

- Computational models : Use QSAR to predict ADMET properties vs. analogs like 3-(4-fluorophenyl)piperazine derivatives .

Q. What strategies mitigate stability issues during long-term storage?

Q. How can researchers validate the compound’s multi-target effects in complex biological systems?

- Network pharmacology : Integrate omics data (proteomics, metabolomics) to map interactions with inflammation or apoptosis pathways .

- In vivo imaging : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track biodistribution in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.